2-[3-[2-[1-(4-Chlorophenyl)-5-thiophen-2-ylpyrazol-3-yl]phenyl]phenoxy]-2-methylpropanoic acid
Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves multiple steps and the use of various reagents. For instance, one method involves the reaction of cyclohexanone with 2-chlorophenyl magnesium bromide reagent, followed by dehydration in the presence of an acidic ionic liquid . Another method involves the hydrolysis of a compound to yield a corresponding phenoxy acid, which is then coupled with 2-amino-4-(4-bromophenyl)thiazole in the presence of dry dichloromethane (DCM), lutidine, and 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) .Scientific Research Applications
Synthesis and Pharmaceutical Applications
Efficient Synthesis for PPARpan Agonists : An efficient synthesis method for a potent PPARpan agonist, closely related to the specified compound, was developed. This process includes regioselective carbon-sulfur bond formation and an effective method of introducing an isobutyric acid fragment (Guo et al., 2006).
Anticancer and HIV Properties : A derivative of the compound exhibited promising properties as an anticancer and HIV agent. Its physical properties, including melting point and spectral data, were evaluated, along with its antimicrobial activity (Patel et al., 2013).
Molecular Docking and Quantum Calculations : The compound's structure and spectroscopic data were obtained using Density Functional Theory (DFT) calculations. Its biological effects were predicted through molecular docking results, indicating potential biomedical applications (Viji et al., 2020).
Antimicrobial and Antifungal Activities
Antimicrobial Studies : A related compound was synthesized and its structure was confirmed through spectral studies. It showed antimicrobial properties, especially against bacterial and fungal strains (Prabhudeva et al., 2017).
Anticancer and Antimicrobial Activity : A derivative of the compound was characterized using quantum chemical methods and was found to have antifungal and antibacterial effects. Its stability and reactivity were analyzed using natural bond orbital analysis (Viji et al., 2020).
Synthesis as Antimicrobial Agents : Another related compound was synthesized with potential as an antimicrobial agent. It underwent various reactions and its structures were established by elemental analysis and spectral techniques (Sah et al., 2014).
Miscellaneous Applications
Synthesis and Characterization for Antimicrobial Evaluation : Some phenyl hydrazones, related to the mentioned compound, were synthesized and showed promising antimicrobial activity against tested microbes (Naik et al., 2013).
Degradation Studies : Degradation studies on a related compound, ciprofibrate, were conducted, indicating the formation of various products under different conditions (Dulayymi et al., 1993).
Isomorphous Structures Analysis : Research on isomorphous structures related to the compound showed significant findings, which can be crucial in understanding its chemical properties (Swamy et al., 2013).
Properties
IUPAC Name |
2-[3-[2-[1-(4-chlorophenyl)-5-thiophen-2-ylpyrazol-3-yl]phenyl]phenoxy]-2-methylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H23ClN2O3S/c1-29(2,28(33)34)35-22-8-5-7-19(17-22)23-9-3-4-10-24(23)25-18-26(27-11-6-16-36-27)32(31-25)21-14-12-20(30)13-15-21/h3-18H,1-2H3,(H,33,34) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOACFVYJBHHSBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)OC1=CC=CC(=C1)C2=CC=CC=C2C3=NN(C(=C3)C4=CC=CS4)C5=CC=C(C=C5)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H23ClN2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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